![molecular formula C7H12ClN3O3 B2718382 Ethyl 5-(1-hydroxyethyl)-1H-1,2,4-triazole-3-carboxylate;hydrochloride CAS No. 2413896-89-4](/img/structure/B2718382.png)
Ethyl 5-(1-hydroxyethyl)-1H-1,2,4-triazole-3-carboxylate;hydrochloride
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Overview
Description
This compound contains an ethyl group, a hydroxyethyl group, and a 1H-1,2,4-triazole-3-carboxylate group. The presence of these functional groups could potentially give this compound a variety of chemical properties and reactivities .
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the 1H-1,2,4-triazole ring and the hydroxyethyl group would likely have a significant impact on its structure .Chemical Reactions Analysis
The reactivity of this compound would be influenced by the presence of the 1H-1,2,4-triazole ring and the hydroxyethyl group. These groups could potentially participate in a variety of chemical reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the hydroxyethyl group could potentially make this compound polar and capable of forming hydrogen bonds .Scientific Research Applications
- EN300-26572407 exhibits promising anticancer potential due to its ability to interfere with cell proliferation and induce apoptosis. Researchers have explored its impact on various cancer cell lines, including breast, lung, and colon cancer. Mechanistic studies suggest that it targets specific signaling pathways involved in tumor growth .
- EN300-26572407 demonstrates antifungal properties against pathogenic fungi. It inhibits fungal growth by disrupting cell membrane integrity or interfering with critical metabolic pathways. Researchers have investigated its efficacy against Candida species and dermatophytes .
- Studies indicate that EN300-26572407 may protect neurons from oxidative stress and neuroinflammation. Its antioxidant properties contribute to neuronal survival, making it a potential candidate for neurodegenerative disease research .
- EN300-26572407 modulates inflammatory responses by suppressing pro-inflammatory cytokines and enzymes. Researchers have explored its effects in animal models of inflammation, such as arthritis and colitis .
- EN300-26572407 has been investigated as an anticonvulsant agent. It interacts with GABAergic neurotransmission, potentially reducing seizure activity. However, further preclinical and clinical studies are needed to validate its efficacy .
- EN300-26572407 can chelate metal ions, making it relevant for metal-based drug delivery systems or as a potential antidote for heavy metal poisoning. Its triazole moiety plays a crucial role in metal binding .
- Researchers have explored the photophysical behavior of EN300-26572407. Its absorption and emission spectra make it suitable for applications in fluorescence-based assays, sensors, and imaging techniques .
- EN300-26572407’s unique structure allows for modification and functionalization. Scientists have investigated its use as a drug carrier, enhancing solubility and targeted delivery of therapeutic agents .
Anticancer Properties
Antifungal Activity
Neuroprotective Effects
Anti-inflammatory Potential
Anticonvulsant Activity
Metal Ion Chelation
Photophysical Properties
Drug Delivery Carrier
Mechanism of Action
properties
IUPAC Name |
ethyl 5-(1-hydroxyethyl)-1H-1,2,4-triazole-3-carboxylate;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11N3O3.ClH/c1-3-13-7(12)6-8-5(4(2)11)9-10-6;/h4,11H,3H2,1-2H3,(H,8,9,10);1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TVPSGOJNCBFYQK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=NNC(=N1)C(C)O.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12ClN3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.64 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 5-(1-hydroxyethyl)-1H-1,2,4-triazole-3-carboxylate;hydrochloride |
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